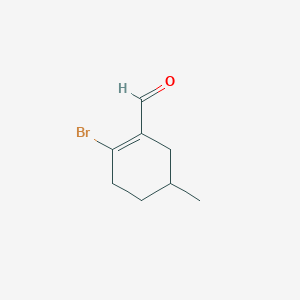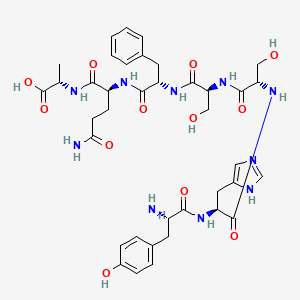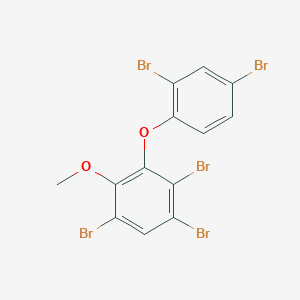![molecular formula C34H67N3O3 B14259108 N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea CAS No. 380601-01-4](/img/structure/B14259108.png)
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is a chemical compound that belongs to the class of urea derivatives It features a morpholine ring, a long undecyl chain, and an octadecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with morpholine to form 11-(morpholin-4-yl)-11-oxoundecanoic acid. This intermediate is then reacted with octadecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the undecyl chain can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the undecyl chain.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea involves its interaction with biological membranes and proteins. The morpholine ring can interact with hydrophilic regions, while the long alkyl chains can embed into hydrophobic regions, altering membrane fluidity and protein function. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-dodecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-hexadecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-tetradecylurea
Uniqueness
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is unique due to its specific combination of a morpholine ring, a long undecyl chain, and an octadecyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
380601-01-4 |
|---|---|
Molekularformel |
C34H67N3O3 |
Molekulargewicht |
565.9 g/mol |
IUPAC-Name |
1-(11-morpholin-4-yl-11-oxoundecyl)-3-octadecylurea |
InChI |
InChI=1S/C34H67N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27-35-34(39)36-28-25-22-19-16-14-17-20-23-26-33(38)37-29-31-40-32-30-37/h2-32H2,1H3,(H2,35,36,39) |
InChI-Schlüssel |
XQJUPVZUYCMJDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCC(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


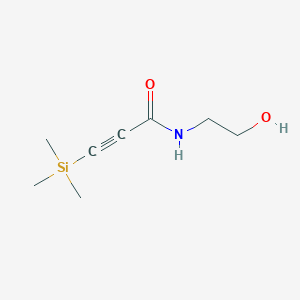
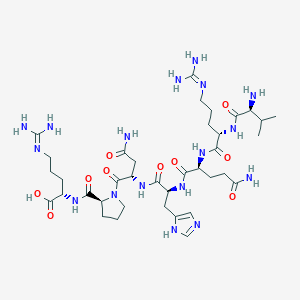
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

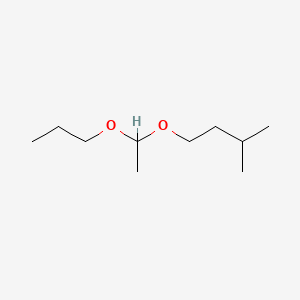
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
